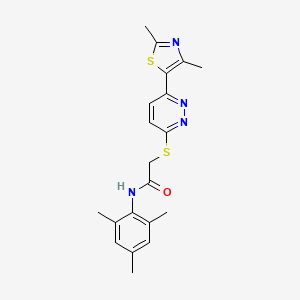

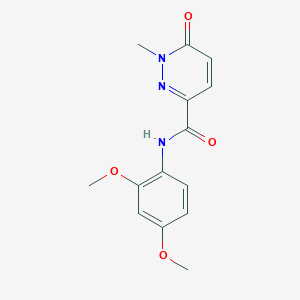

![molecular formula C20H17N5O2 B2753275 4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide CAS No. 894066-77-4](/img/structure/B2753275.png)

4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Medicinal Chemistry: Enzyme Inhibition

In the realm of medicinal chemistry, the compound’s structural features allow it to interact with various enzymes, potentially serving as a potent inhibitor. This includes inhibition of enzymes like carbonic anhydrase, cholinesterase, and aromatase, which are involved in a range of physiological processes and diseases .

Neuropharmacology: GABA Modulation

The compound’s structure is conducive to modulating the activity of GABA (gamma-aminobutyric acid) receptors. GABA receptors are pivotal in the nervous system, and compounds that can affect their activity are explored for potential treatments of neurological disorders .

Material Science: Polymer Synthesis

Due to its unique structural properties, this compound can be incorporated into polymers. These polymers could be utilized in various applications, including solar cells, where the compound’s ability to form specific interactions with other materials can enhance the efficiency and stability of the solar cell .

Antimicrobial Applications

Research has indicated that derivatives of this compound exhibit antibacterial activities. This is particularly relevant in the fight against antibiotic-resistant bacteria, where new compounds are constantly being sought to overcome resistance mechanisms .

Energetic Materials Development

The compound’s stability and reactivity profile make it a candidate for the development of energetic materials. These materials are used in applications requiring high energy density and stability, such as propellants and explosives .

Mechanism of Action

Target of Action

The primary target of N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-ethoxybenzamide is the Cell division protein ZipA . This protein is found in organisms such as Escherichia coli (strain K12) and Shigella flexneri . The ZipA protein plays a crucial role in bacterial cell division, making it a potential target for antimicrobial agents .

Mode of Action

This interaction could potentially disrupt the normal function of the protein, thereby inhibiting the growth and proliferation of the bacteria .

Biochemical Pathways

Given its target, it is likely that it impacts the bacterial cell division pathway . By inhibiting the function of the ZipA protein, the compound could disrupt the normal cell division process, leading to the death of the bacteria .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target site in the body .

Result of Action

The result of the compound’s action is likely the inhibition of bacterial growth and proliferation . By targeting the ZipA protein, which is essential for bacterial cell division, the compound could potentially lead to the death of the bacteria .

properties

IUPAC Name |

4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2/c1-2-27-17-9-5-15(6-10-17)20(26)22-16-7-3-14(4-8-16)18-11-12-19-23-21-13-25(19)24-18/h3-13H,2H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUQIYIUXZDDDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-ethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-8-(2-chlorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2753193.png)

![2-(5-bromo-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2753195.png)

![2-cyclopropyl-4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2753198.png)

![1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B2753201.png)